Home > Products > Screening Compounds P137046 > 2-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
2-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE -

2-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

Catalog Number: EVT-4349605
CAS Number:
Molecular Formula: C20H22N4O4S
Molecular Weight: 414.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

    Compound Description: This compound serves as a crucial starting material in various synthetic pathways outlined in the provided papers. [, , ] Its reactivity allows for the introduction of diverse substituents at the 2- and 3-positions of the thiophene ring, leading to a wide array of derivatives. [, , ]

4-Chloro-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

    Compound Description: This compound acts as a key intermediate in the synthesis of enantiomeric 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives. [] It is synthesized from 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile. []

(R)-N-(1-Phenylethyl)-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

    Compound Description: This enantiomer, synthesized from 4-chloro-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine, displays promising antitumor activity against MCF-7 cells, surpassing the potency of Gefitinib. []

(S)-N-(1-Phenylethyl)-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

    Compound Description: This compound is the S-enantiomer of the previous compound and is synthesized through the same pathway. [] Although it shares the same core structure and substituents, its biological activity may differ due to its distinct stereochemistry. []

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-α-phenylbenzeneacetamide

    Compound Description: This compound is explicitly excluded from the scope of a patent claiming cyanothiophene acetamides as glucagon receptor antagonists. [] Though its specific activity is not discussed, its exclusion suggests potential biological relevance within this class of compounds.

N-(3-Cyano-4,7-dihydro-5,5-dimethyl-5H-thieno[2,3-c]pyran-2-yl)-α-phenylbenzeneacetamide

    Compound Description: Similar to the previous compound, this compound is also excluded from the patent claiming cyanothiophene acetamides as glucagon receptor antagonists. [] It shares a similar core structure but with a pyran ring replacing the cyclohexane ring.

N-(3-Cyano-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-α-phenylbenzeneacetamide

    Compound Description: This compound, featuring an ethyl substituent on the cyclohexane ring, is excluded from the patent claiming cyanothiophene acetamides as glucagon receptor antagonists. [] Its exclusion suggests potential for glucagon receptor modulation within this structural class.

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-α-phenylbenzeneacetamide

    Compound Description: This compound, directly comparable to 2-{[3-nitro-4-(1-piperidinyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, is excluded from the patent claiming cyanothiophene acetamides as glucagon receptor antagonists. [] This suggests it might possess such activity.

N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-α-phenylbenzeneacetamide

    Compound Description: This compound, featuring a cycloheptane ring, is excluded from the patent claiming cyanothiophene acetamides as glucagon receptor antagonists, implying potential activity in this area. []

2-Amino-N-o-tolyl-5,6-dihydro-4H-cylcopenta[b]thiophene-3-carboxamide

    Compound Description: This compound serves as a crucial precursor in synthesizing substituted thienopyrimidine derivatives evaluated for their anticonvulsant activity. []

2-Amino-3-aroyl-4,5-dimethylthiophenes

    Compound Description: This class of compounds, specifically exemplified by a series of derivatives (12a-h), demonstrates modest allosteric enhancer (AE) activity at the human A(1) adenosine receptor (hA1AR). []

2-Amino-3-benzoyl-5,6-dihydro-4H-cyclopenta[b]thiophenes

    Compound Description: This class of compounds, represented by a series of derivatives (17a-j), was investigated for its AE activity at the hA1AR. [] It shares a high structural similarity with 2-{[3-nitro-4-(1-piperidinyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide.

2-Amino-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophenes

    Compound Description: This class of compounds, represented by derivatives (18a-n), exhibits notable AE activity at the hA1AR. [] The size of the polymethylene bridge linking thiophene C-4 and C-5 significantly influences its activity. []

2-Amino-3-benzoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophenes

    Compound Description: This class of compounds (19a-o) demonstrates potent AE activity at the hA1AR, with activity increasing alongside the size of the polymethylene bridge. [] This suggests that larger, more hydrophobic substituents at the meta and para positions of the 3-benzoyl group enhance AE activity. []

Properties

Product Name

2-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

IUPAC Name

2-[(3-nitro-4-piperidin-1-ylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C20H22N4O4S/c21-18(25)17-13-5-4-6-16(13)29-20(17)22-19(26)12-7-8-14(15(11-12)24(27)28)23-9-2-1-3-10-23/h7-8,11H,1-6,9-10H2,(H2,21,25)(H,22,26)

InChI Key

JMIVSRHBIAGZRI-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)N)[N+](=O)[O-]

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)N)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.